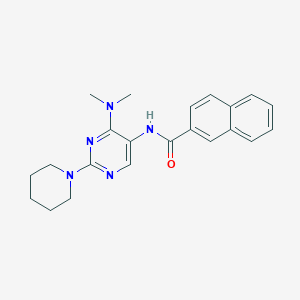

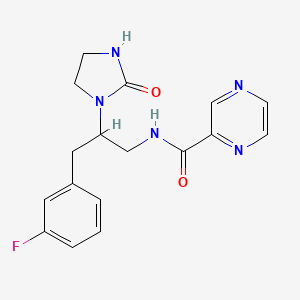

![molecular formula C19H16N4O4S2 B2972195 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477212-45-6](/img/structure/B2972195.png)

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, the oxidation of related compounds with a DMSO-HCl system produced acidification products . The alkylation of related compounds with N-aryl α-chloroacetamides and α-bromoacetophenones proceeds in a regioselective way at the sulfur atom .Applications De Recherche Scientifique

Angiotensin II Receptor Antagonistic Activities

Compounds bearing thiadiazole and oxadiazole rings, similar to the structural motifs found in the compound of interest, have been synthesized and evaluated for their angiotensin II (AII) receptor antagonistic activities. Such compounds have demonstrated significant affinity for the AT1 receptor and the ability to inhibit the AII-induced pressor response, suggesting potential applications in cardiovascular disease treatment (Kohara et al., 1996).

Antiallergy Agents

The synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a thiazole moiety with the compound , has led to the discovery of potent, orally active antiallergy agents. These compounds have demonstrated significant potency in rat models, offering insights into potential antiallergy applications for structurally related compounds (Hargrave et al., 1983).

Antimicrobial and Enzyme Inhibitory Activities

The microwave-assisted synthesis of compounds containing thiadiazole moieties has unveiled antimicrobial, antilipase, and antiurease activities. This suggests that compounds with similar structural features might possess valuable biological activities, potentially applicable in developing new antimicrobial agents or enzyme inhibitors (Başoğlu et al., 2013).

Protein-Tyrosine Phosphatase 1B Inhibitors

Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been prepared and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a key enzyme involved in insulin signaling pathways. This research avenue could be pertinent to compounds containing benzo[d]thiazol moieties, potentially contributing to diabetes and obesity treatments (Navarrete-Vázquez et al., 2012).

Antibacterial Agents

The synthesis and evaluation of novel analogs containing the benzo[d]thiazol moiety have identified compounds with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This indicates the potential for structurally related compounds to serve as leads in the development of new antibacterial agents (Palkar et al., 2017).

Mécanisme D'action

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of this compound is currently unknown. Thiazole derivatives have been shown to interact with their targets in a variety of ways, often resulting in changes to cellular processes . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, disrupting their ability to communicate and coordinate behaviors .

Biochemical Pathways

These include pathways involved in oxidative stress, inflammation, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Propriétés

IUPAC Name |

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S2/c1-11-3-2-4-13(7-11)20-16(24)9-28-19-23-22-18(29-19)21-17(25)12-5-6-14-15(8-12)27-10-26-14/h2-8H,9-10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQCNUGBYRLYRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

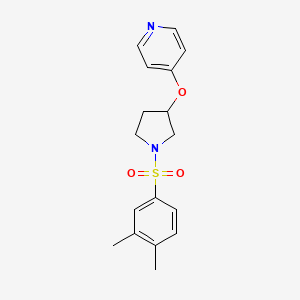

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2972112.png)

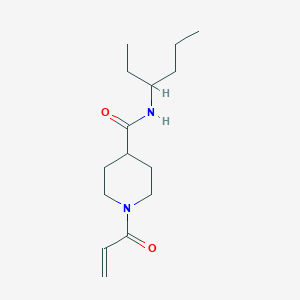

![Ethyl [3-(4-fluorophenyl)oxetan-3-YL]acetate](/img/structure/B2972113.png)

methanone](/img/structure/B2972115.png)

![N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2972116.png)

![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2972117.png)

![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2972127.png)

![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)